1-(2-sulfanylethyl)cyclopropan-1-ol
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Overview
Description
1-(2-sulfanylethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol . This compound features a cyclopropane ring substituted with a 2-sulfanylethyl group and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-sulfanylethyl)cyclopropan-1-ol can be achieved through various methods involving cyclopropane synthesis techniques. One common approach is the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to form 1-alkenyl-1,1-borozinc intermediates. These intermediates can then react with aldehydes and undergo cyclopropanation to yield the desired cyclopropyl carbinols . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-sulfanylethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanylethyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(2-sulfanylethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-(2-sulfanylethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature allows it to participate in various chemical reactions, while the sulfanylethyl group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-(2-sulfanylethyl)cyclopropan-1-ol include other cyclopropane derivatives such as:
Cyclopropanol: A simple cyclopropane with a hydroxyl group.
1-(2-mercaptoethyl)cyclopropane: Similar to this compound but lacks the hydroxyl group.
Properties
CAS No. |
2352750-20-8 |
---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
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